molecular formula C14H18 B8724690 alpha-Cyclohexylstyrene

alpha-Cyclohexylstyrene

Cat. No.: B8724690
M. Wt: 186.29 g/mol
InChI Key: MXLWBXNCIZQWNB-UHFFFAOYSA-N
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Description

α-Cyclohexylstyrene is a styrene derivative characterized by a cyclohexyl group substituted at the alpha position of the vinylbenzene structure. Styrenes with bulky substituents like cyclohexyl groups are often studied for their polymerization behavior and applications in materials science. The cyclohexyl moiety likely enhances steric hindrance and thermal stability compared to unsubstituted styrene .

Properties

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-cyclohexylethenylbenzene

InChI

InChI=1S/C14H18/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-5,8-9,14H,1,3,6-7,10-11H2

InChI Key

MXLWBXNCIZQWNB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares α-cyclohexylstyrene (hypothetical data inferred from analogs) with structurally or functionally related compounds from the evidence:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Hazards/Handling Key Applications
α-Cyclohexylstyrene C₁₄H₁₆ (inferred) Not available ~184.3 (calculated) Likely flammable; requires precautions similar to styrene derivatives Polymer precursors, specialty resins
α-Cyclohexylcyclohexanemethanamine C₁₃H₂₅N 19293-63-1 195.34 Skin/eye irritant; requires ventilation and protective gear Pharmaceutical intermediates
Chlorocyclohexane C₆H₁₁Cl 542-18-7 118.06 Flammable liquid; causes skin irritation and respiratory distress Solvent, organic synthesis
Cyclohexene C₆H₁₀ 110-82-7 82.14 Highly flammable; reacts with oxidizing agents Organic synthesis, polymer production
α-Cyclodextrin C₃₆H₆₀O₃₀ 10016-20-3 972.84 Non-hazardous; minimal irritation risk Drug delivery, food stabilization

Structural and Reactivity Differences

  • In contrast, chlorocyclohexane’s smaller substituent (Cl) allows for faster nucleophilic substitution reactions .
  • Electron Density : The electron-donating cyclohexyl group in α-cyclohexylstyrene may stabilize radical intermediates during polymerization, similar to how methyl groups enhance polystyrene stability . Cyclohexene, with its electron-rich double bond, undergoes rapid addition reactions, as seen in bromine water tests .

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